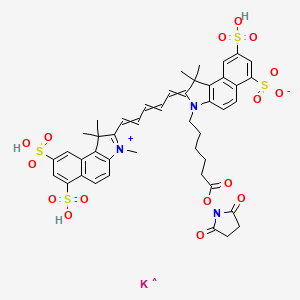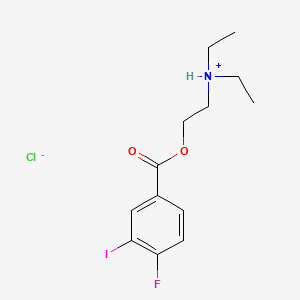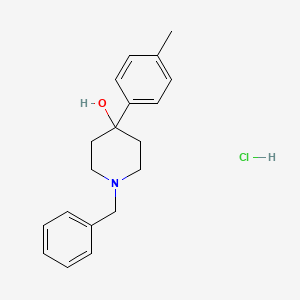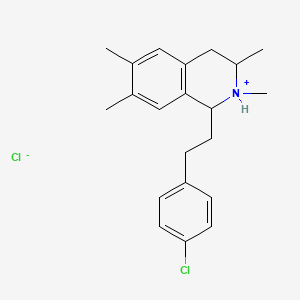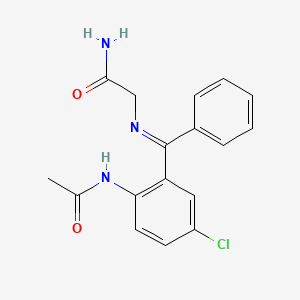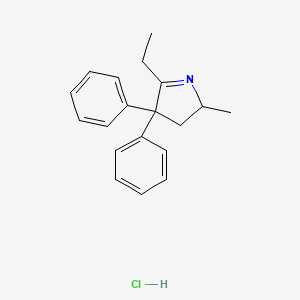
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride is a chemical compound with the molecular formula C19H21N. It is also known by other names such as Methadone M . This compound is a derivative of pyrroline and is characterized by its unique structure, which includes two phenyl groups and a pyrroline ring.
Méthodes De Préparation
The synthesis of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves several steps. One common method includes the reaction of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline with hydrochloric acid to form the hydrochloride salt . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions.
Analyse Des Réactions Chimiques
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other derivatives of pyrroline.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride can be compared with other similar compounds such as:
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: The non-hydrochloride form of the compound.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A related compound with a different structure.
Methadone: A well-known compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its chemical properties and interactions.
Propriétés
Formule moléculaire |
C19H22ClN |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;1H |
Clé InChI |
RFWQAFWWZQGUQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


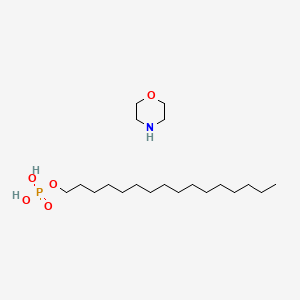
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
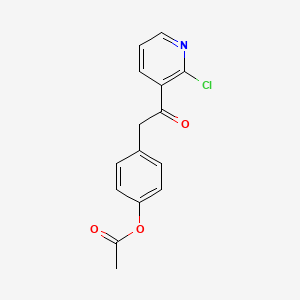
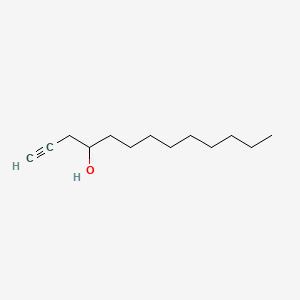

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
